![molecular formula C21H21NO3 B1613379 Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898762-99-7](/img/structure/B1613379.png)
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a chemical compound with the molecular formula C21H21NO3 . It is also known by other names such as 3’-carboethoxy-2-(3-pyrrolinomethyl) benzophenone and ethyl 3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI key for this compound is VUKOMHNSJIWVEO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.4 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 .
Scientific Research Applications
Chemical Synthesis and Organic Reactions
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate and its derivatives are utilized in the synthesis of complex organic molecules. For instance, they are key intermediates in the α-alkylation of β-aminobutanoates, which is a method to prepare enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). Such derivatives are important for the synthesis of amino acids and peptides with potential pharmaceutical applications.
Biological Activity
Compounds related to Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate have been studied for their biological activities. For example, derivatives have been investigated as inhibitors of histone deacetylase, highlighting their potential in epigenetic therapies for various diseases (Mai et al., 2004). Another study focused on the serine proteinase inhibitory activity, indicating potential therapeutic applications in clotting disorders (Ohno et al., 1980).
Material Science and Catalysis
The synthesis and applications of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate also extend to material science, where its derivatives are utilized in the development of new materials and catalysis. For example, certain derivatives have been applied in phosphine-catalyzed annulations, contributing to the efficient synthesis of tetrahydropyridines, which are valuable in the development of materials and catalytic processes (Zhu et al., 2003).
Advanced Organic Synthesis Techniques
The compound and its related chemicals serve as examples of advanced organic synthesis techniques, such as the Diels–Alder reaction and dehydrative aromatization, which are fundamental in the creation of biobased materials and pharmaceuticals (Pacheco et al., 2015). These methods are crucial for the synthesis of complex molecules from simple substrates, demonstrating the compound's role in advancing organic chemistry.
Future Directions
Mechanism of Action
Mode of Action
It is known that many compounds with a pyrrole moiety, like this one, can interact with various biological targets due to the presence of the nitrogen atom in the pyrrole ring . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds containing a pyrrole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The downstream effects of these activities on various biochemical pathways would be dependent on the specific targets of the compound.
Result of Action
Given the broad range of biological activities reported for compounds containing a pyrrole moiety , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKOMHNSJIWVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643923 | |
Record name | Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate | |
CAS RN |
898762-99-7 | |
Record name | Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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